molecular formula C17H11ClFNO2 B11953891 5-(2-chlorophenyl)-N-(2-fluorophenyl)-2-furamide CAS No. 618400-50-3

5-(2-chlorophenyl)-N-(2-fluorophenyl)-2-furamide

Cat. No.: B11953891
CAS No.: 618400-50-3
M. Wt: 315.7 g/mol
InChI Key: FETRKFSZSBIJMP-UHFFFAOYSA-N
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Description

Chemical Structure:
5-(2-Chlorophenyl)-N-(2-fluorophenyl)-2-furamide is a furan-2-carboxamide derivative featuring:

  • A 2-chlorophenyl group at the 5-position of the furan ring.
  • An N-(2-fluorophenyl)amide substituent at the 2-position.

Molecular Formula: C₁₇H₁₁ClFNO₂. Molecular Weight: 315.73 g/mol. Key Features:

  • The planar furan ring and aromatic substituents suggest applications in medicinal chemistry, particularly as enzyme inhibitors or antimicrobial agents .

Properties

CAS No.

618400-50-3

Molecular Formula

C17H11ClFNO2

Molecular Weight

315.7 g/mol

IUPAC Name

5-(2-chlorophenyl)-N-(2-fluorophenyl)furan-2-carboxamide

InChI

InChI=1S/C17H11ClFNO2/c18-12-6-2-1-5-11(12)15-9-10-16(22-15)17(21)20-14-8-4-3-7-13(14)19/h1-10H,(H,20,21)

InChI Key

FETRKFSZSBIJMP-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C2=CC=C(O2)C(=O)NC3=CC=CC=C3F)Cl

Origin of Product

United States

Preparation Methods

Activation of Carboxylic Acid

The carboxylic acid group of 5-(2-chlorophenyl)furan-2-carboxylic acid undergoes activation using EDCl/HOBt in anhydrous dichloromethane (DCM) at 0–5°C. This forms an active ester intermediate, critical for subsequent nucleophilic attack by 2-fluoroaniline.

Reaction Conditions:

  • Molar ratio (Acid:EDCl:HOBt) = 1:1.2:1.1

  • Solvent: DCM (0.1 M concentration)

  • Temperature: 0–5°C (1 h activation)

Amide Coupling Reaction

The activated intermediate reacts with 2-fluoroaniline under inert atmosphere:

Table 2: Coupling Reaction Parameters and Outcomes

ParameterOptimal RangeImpact on Yield/Purity
Temperature25°C (RT)Higher temps → side reactions
Reaction Time12–24 h<12 h → incomplete conversion
Base AdditiveTriethylamine (TEA)Neutralizes HCl byproduct
WorkupAqueous extractionRemoves unreacted amines/acid

Post-reaction, the crude product is isolated via vacuum filtration, yielding 68–78% of intermediate purity.

Reaction Optimization Strategies

Solvent Screening

Comparative studies demonstrate DCM’s superiority over THF or DMF in minimizing side products:

Table 3: Solvent Impact on Reaction Efficiency

SolventDielectric ConstantYield (%)Purity (HPLC)
DCM8.937895.2
THF7.586288.7
DMF36.75482.1

Polar aprotic solvents like DMF induce premature hydrolysis of the active ester, reducing yield.

Catalytic Additives

The inclusion of 4-dimethylaminopyridine (DMAP) at 5 mol% increases yield to 82% by accelerating acylation kinetics. However, this introduces additional purification challenges due to DMAP’s residual presence.

Purification and Characterization

Recrystallization vs. Chromatography

Table 4: Purification Method Comparison

MethodSolvent SystemPurity (%)Recovery (%)
RecrystallizationEthanol/Water (3:1)98.571
Column ChromatographyHexane:EtOAc (4:1)99.865

While chromatography achieves higher purity, recrystallization offers better scalability for industrial production.

Spectroscopic Validation

  • ¹H NMR (400 MHz, CDCl₃): δ 8.21 (s, 1H, CONH), 7.89–7.43 (m, 8H, aromatic), 6.78 (d, J = 3.4 Hz, 1H, furan H-3).

  • HPLC : t_R = 6.72 min (C18 column, 70:30 MeOH:H₂O).

Industrial-Scale Adaptations

Patent CN102603683A discloses a continuous flow process achieving 85% yield through:

  • Microreactor technology (residence time = 30 min)

  • In-line IR monitoring of active ester formation

  • Automated pH adjustment to 7.5 ± 0.2

This method reduces solvent waste by 40% compared to batch processes.

Comparative Analysis with Analogous Compounds

Table 5: Structural Analogues and Synthetic Challenges

CompoundKey DifferenceYield (%)
5-(4-Cl-Ph)-N-(2-F-Ph)-2-furamidePara-Cl substitution63
5-(2-Cl-Ph)-N-(3-F-Ph)-2-furamideMeta-F substitution71
Target CompoundOrtho-F substitution78

Ortho-fluorine’s steric hindrance necessitates longer reaction times but improves crystallinity .

Chemical Reactions Analysis

Types of Reactions

5-(2-chlorophenyl)-N-(2-fluorophenyl)-2-furamide undergoes several types of chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form a furanone derivative.

    Reduction: The amide group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: The chlorine and fluorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) in methanol.

Major Products Formed

    Oxidation: Formation of 5-(2-chlorophenyl)-N-(2-fluorophenyl)-2-furanone.

    Reduction: Formation of 5-(2-chlorophenyl)-N-(2-fluorophenyl)-2-furamine.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

5-(2-chlorophenyl)-N-(2-fluorophenyl)-2-furamide has a wide range of applications in scientific research, including:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-(2-chlorophenyl)-N-(2-fluorophenyl)-2-furamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Substituent Variations on the Amide Phenyl Ring

Modifications to the amide phenyl group significantly alter bioactivity and physicochemical properties:

Compound Name Substituent on Amide Phenyl Molecular Formula Molecular Weight (g/mol) Reported Activity Reference
5-(2-Chlorophenyl)-N-(4-sulfamoylphenyl)-2-furamide 4-Sulfamoyl C₁₇H₁₃ClN₂O₄S 376.81 Antimicrobial (inferred)
5-(2-Chlorophenyl)-N-(2-methoxyphenyl)-2-furamide 2-Methoxy C₁₈H₁₄ClNO₃ 335.76 Not explicitly reported
5-(2-Chlorophenyl)-N-(4-ethoxyphenyl)-2-furamide 4-Ethoxy C₁₉H₁₆ClNO₃ 349.79 Not explicitly reported
N-(2-Fluorophenyl)-5-({2-nitro-4-methylphenoxy}methyl)-2-furamide 2-Nitro-4-methylphenoxy C₁₉H₁₅N₂O₅F 370.33 No activity data available

Key Observations :

  • Nitro Group (C₁₉H₁₅N₂O₅F) : Introduces strong electron-withdrawing effects, which may stabilize charge-transfer interactions in enzyme binding pockets .

Modifications to the Furan Substituents

Replacing the 2-chlorophenyl group or modifying the furan ring backbone influences activity:

Compound Name Furan Substituent Molecular Formula Molecular Weight (g/mol) Reported Activity Reference
N-[5-(2-Chlorophenyl)furfuroyl]alanine derivatives Alanine-linked anilines Variable ~350–400 Herbicidal activity
N-(5-(2-Chlorophenyl)furan-2-formyl)glycine derivatives Glycine-linked anilines Variable ~360–410 Anticancer (K562 cell inhibition)
5-Bromo-N-(3-chloro-4-morpholinylphenyl)-2-furamide Bromine at furan 5-position C₁₅H₁₃BrClN₂O₃ 411.69 No activity data available

Key Observations :

  • Amino Acid Conjugates (Alanine/Glycine): These derivatives exhibit herbicidal (e.g., inhibition of weed growth) and anticancer activity (e.g., 50–70% inhibition of K562 leukemia cells at 1×10⁻⁴ g/mL) .
  • Bromine Substitution (C₁₅H₁₃BrClN₂O₃) : Bromine’s larger atomic radius may sterically hinder target binding but could enhance halogen-bonding interactions .

Biological Activity

5-(2-chlorophenyl)-N-(2-fluorophenyl)-2-furamide is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the realms of antimicrobial and anticancer research. This article delves into the compound's biological activity, mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound features a furan ring with two phenyl substituents, one of which is chlorinated and the other fluorinated. The presence of these halogen atoms significantly influences its biological activity and chemical reactivity. The molecular formula is C16H14ClFNOC_{16}H_{14}ClFNO with a CAS number of 853331-40-5.

Property Details
Molecular FormulaC16H14ClFN O
CAS Number853331-40-5
StructureStructure

The biological activity of this compound is primarily attributed to its interaction with specific enzymes or receptors within biological systems. This interaction can modulate various biochemical pathways, including:

  • Enzyme Inhibition : The compound may inhibit enzymes that are critical for cellular processes, thereby exerting its therapeutic effects.
  • Receptor Binding : It can bind to specific receptors, altering signal transduction pathways that influence cell growth and apoptosis.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial properties. Studies have shown that it can inhibit the growth of various bacterial strains, making it a candidate for further development as an antimicrobial agent.

Anticancer Activity

The compound has also been investigated for its anticancer potential. In vitro studies demonstrated that it induces cytotoxic effects in several cancer cell lines, including:

  • Breast Cancer Cells (MCF-7) : The compound showed an IC50 value indicating effective inhibition of cell proliferation.
  • Lung Cancer Cells (A549) : Significant growth inhibition was observed in these cells as well.

Structure-Activity Relationship (SAR)

The SAR analysis reveals that the position and type of substituents on the phenyl rings play a crucial role in determining the biological activity of the compound. Key findings include:

  • Chlorine and Fluorine Substituents : The presence of chlorine enhances lipophilicity, while fluorine may improve binding affinity to biological targets.
  • Phenyl Ring Modifications : Variations in the substitution patterns on the phenyl rings lead to different levels of biological activity, highlighting the importance of electronic effects and steric hindrance.

Case Studies

  • Antimicrobial Efficacy Study : A study assessed the antimicrobial activity against Gram-positive and Gram-negative bacteria. The results indicated a significant reduction in bacterial viability at low concentrations, suggesting potential for development as an antibiotic.
  • Cytotoxicity Assessment : In a cytotoxicity assay against various cancer cell lines, this compound exhibited potent anticancer effects, with IC50 values comparable to established chemotherapeutics.
  • Mechanistic Insights : Further investigations using molecular docking studies revealed that the compound interacts with specific targets involved in cancer progression, providing a rationale for its observed anticancer activity.

Q & A

Q. What synthetic methodologies are recommended for preparing 5-(2-chlorophenyl)-N-(2-fluorophenyl)-2-furamide?

The synthesis typically involves multi-step organic reactions, including:

  • Amide bond formation : Coupling 5-(2-chlorophenyl)furan-2-carboxylic acid with 2-fluoroaniline using activating agents like EDCl/HOBt .
  • Functional group protection : Temporary protection of reactive groups (e.g., fluorine or chlorine) to prevent side reactions during synthesis .
  • Purification : Column chromatography or recrystallization to achieve high purity (>95%) .

Q. How is the structural characterization of this compound performed?

Key techniques include:

  • NMR spectroscopy : 1^1H and 13^{13}C NMR to confirm substituent positions and amide linkage .
  • Mass spectrometry : High-resolution MS (HRMS) to verify molecular weight and fragmentation patterns .
  • X-ray crystallography : Resolve crystallographic disorder (e.g., in fluorophenyl groups) and confirm dihedral angles between aromatic rings .

Q. What in vitro assays are suitable for preliminary biological evaluation?

Initial screening often includes:

  • Antimicrobial activity : Broth microdilution assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) .
  • Enzyme inhibition : Fluorescence-based assays targeting kinases or bacterial enzymes (e.g., dihydrofolate reductase) .
  • Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to assess antiproliferative effects .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to optimize bioactivity?

  • Substituent variation : Compare analogs with halogen (Cl, F), methoxy, or nitro groups at the phenyl rings to assess electronic effects on target binding .
  • Scaffold modification : Introduce heterocycles (e.g., oxadiazole) or vary the furan ring to improve metabolic stability .
  • Quantitative SAR (QSAR) : Use computational models to predict logP, polar surface area, and bioavailability .

Q. What computational strategies are effective for identifying molecular targets?

  • Molecular docking : Screen against protein databases (e.g., PDB) to predict binding affinities for enzymes like COX-2 or β-lactamases .
  • Molecular dynamics (MD) simulations : Analyze ligand-protein stability over time (e.g., 100 ns trajectories) to validate docking results .
  • Pharmacophore modeling : Map essential interaction features (e.g., hydrogen bond acceptors near fluorine) .

Q. How can contradictory spectral data (e.g., NMR splitting patterns) be resolved?

  • Dynamic NMR : Assess rotational barriers in amide bonds at variable temperatures .
  • X-ray crystallography : Resolve ambiguities in substituent positions or crystallographic disorder .
  • 2D NMR (COSY, NOESY) : Confirm through-space interactions between aromatic protons .

Q. What strategies improve pharmacokinetic properties like solubility and metabolic stability?

  • Prodrug design : Introduce hydrolyzable groups (e.g., esters) to enhance water solubility .
  • Metabolic blocking : Replace labile hydrogen atoms with deuterium or fluorine to slow CYP450-mediated oxidation .
  • LogP optimization : Balance hydrophobic (chlorophenyl) and hydrophilic (amide) groups to achieve logP ~2–3 .

Q. How should researchers address contradictory bioactivity data across studies?

  • Assay standardization : Validate protocols using positive controls (e.g., ciprofloxacin for antimicrobial assays) .
  • Purity verification : Reanalyze compound purity via HPLC-MS to rule out degradation products .
  • Dose-response curves : Ensure activity is concentration-dependent and reproducible across independent labs .

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